N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a triazolopyrimidine precursor in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or ultrasonic-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall reaction time .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-one, while reduction may produce this compound derivatives with altered functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDK2 by binding to the active site of the enzyme, thereby preventing its interaction with cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits USP28, affecting protein levels and cellular processes such as proliferation and epithelial-mesenchymal transition (EMT) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
1,2,3-Triazolo[4,5-d]pyrimidine: Shares the triazolopyrimidine core and exhibits similar enzyme inhibitory properties.
Uniqueness
N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine stands out due to its specific benzyl substitution, which enhances its binding affinity and selectivity towards certain molecular targets. This unique structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
16347-47-0 |
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Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H10N6/c1-2-4-8(5-3-1)6-12-10-9-11(14-7-13-10)16-17-15-9/h1-5,7H,6H2,(H2,12,13,14,15,16,17) |
InChI Key |
WUNPRFMUHCNVCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=NNN=C32 |
Origin of Product |
United States |
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